1-(3-Butoxyphenyl)ethanamine CAS 925180-09-2 properties
1-(3-Butoxyphenyl)ethanamine CAS 925180-09-2 properties
An In-depth Technical Guide to 1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2)
Executive Summary
This technical guide provides a comprehensive overview of 1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2), a substituted phenethylamine derivative. As specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer predictive insights for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a detailed predictive spectroscopic profile (¹H-NMR, ¹³C-NMR, IR, MS), a plausible multi-step synthesis protocol, inferred toxicological data with safety handling procedures, and its potential applications as a chemical intermediate in medicinal chemistry and materials science. The phenethylamine scaffold is a cornerstone in pharmacology, and this particular derivative, with its butoxy moiety, offers a unique lipophilic profile for exploration in structure-activity relationship (SAR) studies.
Chemical Identity and Physicochemical Properties
1-(3-Butoxyphenyl)ethanamine is an organic chemical compound characterized by a butoxy group and an aminoethyl group attached to a benzene ring at the meta position. Its core structure is that of a primary amine and an aryl ether. While comprehensive experimental data is not widely published, key properties can be calculated or inferred.
| Property | Value / Information | Source |
| IUPAC Name | 1-(3-butoxyphenyl)ethanamine | N/A |
| CAS Number | 925180-09-2 | |
| Molecular Formula | C₁₂H₁₉NO | Calculated |
| Molecular Weight | 193.29 g/mol | Calculated |
| Boiling Point | Data not available. Predicted to be higher than the methoxy analog (Boiling Point ~235-238 °C) due to increased molecular weight and van der Waals forces. | N/A |
| Melting Point | Data not available. | N/A |
| Appearance | Data not available. Likely a liquid or low-melting solid at room temperature. | N/A |
| Solubility | Data not available. Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. | N/A |
| pKa (Strongest Basic) | Predicted to be around 10.2, similar to other primary alkylamines. | [1] |
Predicted Spectroscopic Profile
For a research chemical, structural confirmation is paramount. The following sections detail the expected spectroscopic data for 1-(3-Butoxyphenyl)ethanamine, which are critical for its identification and quality control post-synthesis.
¹H-NMR Spectroscopy (Predicted in CDCl₃, 500 MHz)
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δ 7.20-7.30 (t, 1H): Aromatic proton at C5, coupled to C4 and C6 protons.
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δ 6.75-6.85 (m, 3H): Aromatic protons at C2, C4, and C6.
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δ 4.10 (q, 1H): Methine proton (CH) of the aminoethyl group, coupled to the adjacent methyl and amine protons.
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δ 3.95 (t, 2H): Methylene protons (O-CH₂) of the butoxy group, coupled to the adjacent methylene group.
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δ 1.70-1.80 (m, 2H): Methylene protons (O-CH₂-CH₂) of the butoxy group.
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δ 1.60 (s, 2H): Amine protons (NH₂), may be broad and exchangeable with D₂O.
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δ 1.45-1.55 (m, 2H): Methylene protons (CH₂-CH₃) of the butoxy group.
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δ 1.40 (d, 3H): Methyl protons (CH-CH₃) of the aminoethyl group, coupled to the methine proton.
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δ 0.98 (t, 3H): Terminal methyl protons (CH₂-CH₃) of the butoxy group.
¹³C-NMR Spectroscopy (Predicted in CDCl₃, 125 MHz)
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δ ~159 ppm: Aromatic carbon attached to the ether oxygen (C3).
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δ ~147 ppm: Quaternary aromatic carbon (C1).
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δ ~129 ppm: Aromatic CH carbon (C5).
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δ ~118 ppm: Aromatic CH carbon (C6).
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δ ~113 ppm: Aromatic CH carbon (C4).
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δ ~112 ppm: Aromatic CH carbon (C2).
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δ ~67 ppm: Methylene carbon of the ether (O-CH₂).
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δ ~51 ppm: Methine carbon of the aminoethyl group (CH-NH₂).
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δ ~31 ppm: Methylene carbon of the butoxy group (O-CH₂-CH₂).
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δ ~25 ppm: Methyl carbon of the aminoethyl group (CH-CH₃).
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δ ~19 ppm: Methylene carbon of the butoxy group (CH₂-CH₃).
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δ ~14 ppm: Terminal methyl carbon of the butoxy group (CH₂-CH₃).
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3300-3500 | Medium, Broad | N-H Stretch (Primary Amine) |
| 3000-3100 | Medium | C-H Stretch (Aromatic) |
| 2850-2960 | Strong | C-H Stretch (Aliphatic) |
| 1600, 1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| 1250-1300 | Strong | C-O Stretch (Aryl Ether) |
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): m/z = 193.
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Major Fragments:
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m/z = 178: Loss of a methyl radical (•CH₃).
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m/z = 150: Loss of the propyl group from the butoxy chain.
-
m/z = 44: The [CH(CH₃)NH₂]⁺ fragment resulting from benzylic cleavage.
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Synthesis and Purification Protocol
A robust and scalable synthesis is crucial for any building block. A plausible and common method for preparing 1-(3-Butoxyphenyl)ethanamine is via a two-step process starting from commercially available 3-hydroxyacetophenone. This involves an initial etherification followed by reductive amination.
Caption: Proposed two-step synthesis workflow for 1-(3-Butoxyphenyl)ethanamine.
Experimental Protocol
Part A: Synthesis of 1-(3-butoxyphenyl)ethanone (Precursor)
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Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dry acetone.
-
Reaction: Add 1-bromobutane (1.2 eq) to the stirring suspension. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting crude oil in ethyl acetate and wash with 1M NaOH solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ketone, which can be purified further by vacuum distillation if necessary.
Part B: Synthesis of 1-(3-Butoxyphenyl)ethanamine
-
Setup: In a round-bottom flask, dissolve the ketone from Part A (1.0 eq) in methanol.
-
Reaction: Add ammonium acetate (10 eq) to the solution and stir until dissolved. Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C. Allow the reaction to stir at room temperature for 24 hours.
-
Workup: Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Remove the methanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove unreacted ketone.
-
Isolation: Basify the aqueous layer with 6M NaOH until pH >12. Extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final amine. Purity can be assessed by NMR and GC-MS, and further purification can be achieved via vacuum distillation.
Toxicology and Safety Handling
While no specific toxicological studies for 1-(3-Butoxyphenyl)ethanamine are available, data from the structurally similar 1-(3-methoxyphenyl)ethanamine provides a basis for inferring its hazard profile.[3][4] This compound should be handled with care, assuming it possesses similar hazards until proven otherwise.
-
Inferred Hazard Classification (GHS):
-
Personal Protective Equipment (PPE) and Handling:
-
Work in a well-ventilated fume hood.
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and splash-proof safety goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]
-
Applications in Research and Drug Development
The primary value of 1-(3-Butoxyphenyl)ethanamine lies in its role as a versatile chemical building block for the synthesis of more complex molecules.[6]
-
Scaffold for Medicinal Chemistry: The phenethylamine core is a "privileged scaffold" found in a vast array of neuro-active pharmaceuticals and natural products. This compound serves as a starting point for developing novel derivatives.
-
Structure-Activity Relationship (SAR) Studies: The 3-butoxy group provides a specific level of lipophilicity and steric bulk compared to smaller alkoxy groups like methoxy or ethoxy. In drug design, modifying this group allows researchers to probe how lipophilicity affects a compound's ability to cross cell membranes (like the blood-brain barrier) and bind to biological targets.
-
Intermediate for Novel Compounds: It can be used in the synthesis of amides, carbamates, ureas, and other derivatives, enabling the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[7][8] The development of new synthetic methods often utilizes such building blocks to expand the accessible chemical space for new active ingredients.[7]
Conclusion
1-(3-Butoxyphenyl)ethanamine is a valuable, though not extensively characterized, chemical intermediate. This guide provides a robust, predictive framework for its properties, characterization, and synthesis, based on established chemical principles and data from analogous compounds. Its utility as a building block in medicinal chemistry is clear, offering a unique combination of the pharmacologically relevant phenethylamine core with a moderately lipophilic butoxy side chain. Researchers and drug developers can use this information to safely handle and effectively utilize this compound in the exploration of new chemical entities.
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